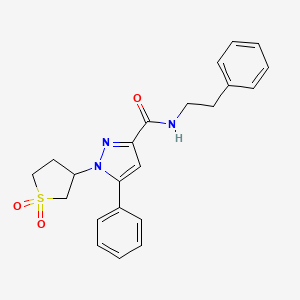

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-5-phenyl-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing ring), at the 3-position with a carboxamide linked to a phenethyl group, and at the 5-position with a phenyl ring. The sulfone moiety introduces strong electron-withdrawing effects and polarity, while the phenethyl and aryl groups contribute to lipophilicity and steric bulk.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(2-phenylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(23-13-11-17-7-3-1-4-8-17)20-15-21(18-9-5-2-6-10-18)25(24-20)19-12-14-29(27,28)16-19/h1-10,15,19H,11-14,16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPUQQNCSSOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-5-phenyl-1H-pyrazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex molecular structure characterized by:

- A pyrazole core

- A carboxamide functional group

- A tetrahydrothiophene ring with a dioxo substituent

- A phenethyl and a phenyl group

This unique combination of functional groups suggests diverse interactions with biological targets.

Research indicates that this compound may act through multiple mechanisms, including:

- Inhibition of specific enzymes related to metabolic pathways.

- Modulation of neurotransmitter levels, potentially affecting conditions like anxiety and depression.

- Interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antiproliferative Effects : The compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutic agents in assays against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that:

- Substituents on the pyrazole ring significantly influence biological activity.

- Electron-withdrawing groups enhance inhibitory potency against target enzymes.

Case Study 1: Inhibition of Enzymatic Activity

A study evaluated the compound's efficacy as an inhibitor of the enzyme DGAT2, which is involved in triglyceride synthesis. The results indicated that the compound effectively reduced DGAT2 activity, suggesting potential applications in managing metabolic disorders related to lipid metabolism .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's effects on neurotransmitter systems. Preliminary findings suggested that it could modulate serotonin and dopamine levels, indicating potential use in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

A. Electron-Withdrawing Groups

- Target Compound : The 1,1-dioxidotetrahydrothiophen-3-yl group is a sulfone, enhancing polarity and hydrogen-bonding capacity.

- This may reduce solubility compared to the target compound .

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () : The sulfanyl (S–) group is less oxidized than a sulfone, resulting in weaker electron withdrawal and reduced polarity .

B. Aromatic and Heteroaromatic Substitutions

- The pyridine ring’s planarity contrasts with the tetrahydrothiophene sulfone’s non-aromatic structure .

- Compounds in : Methoxy and fluorophenyl substituents balance electron donation/withdrawal. For example, 1-(4-fluorophenyl)-5-(2-methoxyphenyl) derivatives exhibit tunable electronic profiles for receptor binding .

C. Bulk and Steric Effects

Physicochemical Properties (Inferred)

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the tetrahydrothiophene dioxide (δ 3.5–4.0 ppm for sulfone-CH₂) and pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from phenyl and phenethyl groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₁H₂₂N₃O₃S) .

- X-ray Crystallography : Resolve dihedral angles (e.g., pyrazole vs. phenyl rings) to infer steric effects .

- HPLC : Assess purity (>95% for pharmacological studies) .

How do reaction conditions influence the stability of the tetrahydrothiophene dioxide moiety?

Basic

The sulfone group is sensitive to:

- pH : Avoid strong bases (pH >10) to prevent ring-opening.

- Solvents : Use aprotic solvents (e.g., DMF, DCM) to stabilize the sulfone .

- Temperature : Limit to <80°C to avoid decomposition.

Reaction progress can be tracked via IR spectroscopy (S=O stretch at 1150–1300 cm⁻¹) .

What structural insights can be derived from crystallography data, and how do they impact biological activity?

Q. Advanced

- Dihedral Angles :

- Intermolecular Interactions :

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Q. Advanced

- Substituent Modifications :

- Phenethyl Group : Replace with fluorophenyl to enhance blood-brain barrier penetration .

- Pyrazole C-5 Position : Introduce electron-withdrawing groups (e.g., -CF₃) to boost enzyme inhibition (e.g., factor Xa Ki <1 nM) .

- In Silico Screening : Use molecular dynamics to predict binding to targets like COX-2 or 5-HT receptors.

- Pharmacokinetics : Adjust logP via alkyl chain length on the amide to balance solubility and bioavailability .

What methodologies resolve contradictions in reported biological activity data?

Q. Advanced

- Standardized Assays : Replicate enzyme inhibition (e.g., fluorescence polarization) under controlled pH and ionic strength .

- Purity Validation : Use HPLC-MS to rule out impurities as confounding factors.

- Computational Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to validate target engagement .

- Meta-Analysis : Cross-reference data from analogs (e.g., razaxaban) to identify trends in substituent effects .

How can in silico modeling predict metabolic pathways and toxicity?

Q. Advanced

- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., tetrahydrothiophene ring).

- Toxicity Screening :

- CYP Inhibition : Simulate interactions with CYP3A4/2D6 using QSAR models.

- hERG Binding : Molecular dynamics to assess cardiac risk.

- Metabolite Identification : LC-MS/MS fragmentation patterns compared with virtual metabolite libraries (e.g., Meteor Nexus) .

What strategies improve pharmacokinetic properties for in vivo studies?

Q. Advanced

- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

- Plasma Protein Binding (PPB) : Modify phenethyl to -CH₂CF₃ to reduce PPB and increase free fraction .

- Half-Life Extension : Introduce deuterium at metabolically labile positions (e.g., pyrazole-CH₂) to slow clearance .

- Oral Bioavailability : Nanoformulation (e.g., liposomes) or prodrug strategies (ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.